
1,3,3,6-Tetrafluorocyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3,6-Tetrafluorocyclohexa-1,4-diene is an organic compound with the chemical formula C6H4F4. This compound is characterized by the presence of four fluorine atoms attached to a cyclohexa-1,4-diene ring. The unique arrangement of fluorine atoms imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,3,6-Tetrafluorocyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the fluorination of cyclohexa-1,4-diene using fluorine gas under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves high-temperature and high-pressure conditions to ensure efficient fluorination. The use of specialized equipment and safety protocols is essential due to the reactive nature of fluorine gas and the potential hazards associated with its handling .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,3,6-Tetrafluorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives, altering its chemical properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products:
Oxidation: Tetrafluorocyclohexa-2,5-diene-1,4-dione.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1,3,3,6-tetrafluorocyclohexa-1,4-diene exerts its effects is primarily related to the presence of fluorine atoms. Fluorine atoms are highly electronegative, which influences the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved in its action depend on the specific application and the nature of the chemical reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Tetrafluoro-p-benzoquinone: An oxidized derivative with similar fluorine content but different structural properties.
3,3,6,6-Tetramethoxycyclohexa-1,4-diene: A methoxy-substituted analog with distinct chemical behavior.
Uniqueness: 1,3,3,6-Tetrafluorocyclohexa-1,4-diene is unique due to its specific arrangement of fluorine atoms on the cyclohexa-1,4-diene ring. This configuration imparts distinct reactivity and physical properties, making it valuable for specialized applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C6H4F4 |
|---|---|
Molekulargewicht |
152.09 g/mol |
IUPAC-Name |
1,3,3,6-tetrafluorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6H4F4/c7-4-1-2-6(9,10)3-5(4)8/h1-4H |
InChI-Schlüssel |
ZWVUCWPPHHEYPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C=C(C1F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


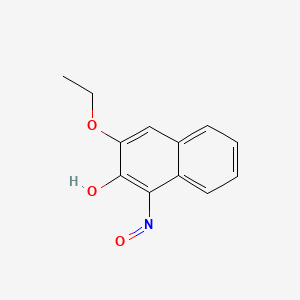

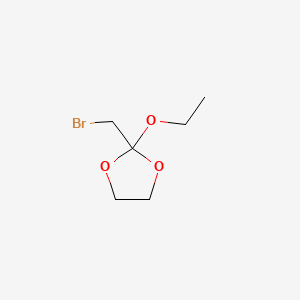


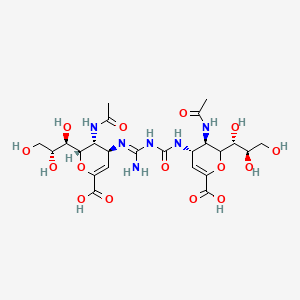
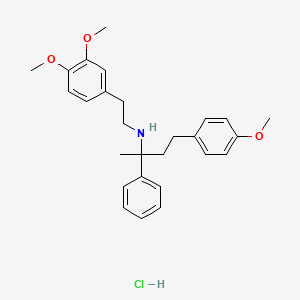
![(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt](/img/structure/B13838960.png)
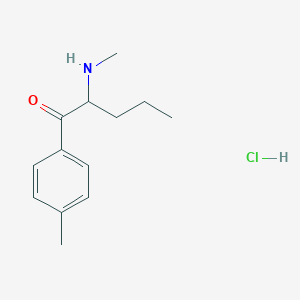
![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine](/img/structure/B13838969.png)
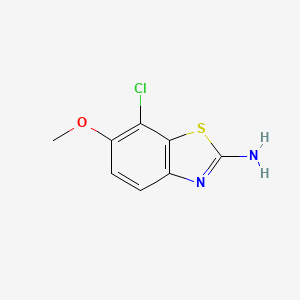
![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)
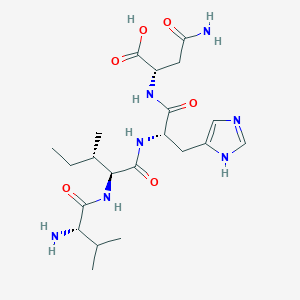
![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)
